N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c1-11(13,9-4-2-6-16-9)8-12-18(14,15)10-5-3-7-17-10/h2-7,12-13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQSLBXLUFRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings are then coupled through a sulfonamide linkage. This can be achieved by reacting the furan derivative with a thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Carbonic Anhydrase Inhibition
Research indicates that compounds similar to N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide exhibit significant inhibitory activity against carbonic anhydrases, particularly human carbonic anhydrase II. In vitro studies have demonstrated that these compounds can achieve nanomolar-level potency, making them promising candidates for the development of ocular hypotensive agents aimed at treating conditions like glaucoma . The inhibition of carbonic anhydrases is crucial in regulating intraocular pressure and maintaining fluid balance within the body.
1.2 Neuroprotective Effects
this compound has shown neuroprotective properties against cobalt chloride toxicity in mouse hippocampal cells. This suggests its potential use in neurodegenerative disease models, where oxidative stress plays a significant role in neuronal damage. The mechanisms underlying these protective effects may involve the modulation of specific signaling pathways associated with cell survival and apoptosis.
Synthetic Organic Chemistry
2.1 Synthetic Pathways
The synthesis of this compound typically involves several key steps, including the formation of the furan and thiophene rings through various chemical reactions. These synthetic routes allow for the development of derivatives with enhanced biological activity and solubility, which are crucial for drug formulation and delivery.
2.2 Derivative Development
The compound's ability to undergo chemical modifications expands its utility in synthetic organic chemistry. For instance, derivatives can be synthesized to improve solubility or target specificity, which is essential for enhancing therapeutic efficacy.
3.1 Antibacterial Properties
Similar compounds within the thiophene sulfonamide class have demonstrated antibacterial activity against multidrug-resistant strains of bacteria. This highlights the potential of this compound as a lead compound in developing new antibiotics.
3.2 Case Study: Ocular Hypotensive Agents
A series of studies evaluated the ocular hypotensive efficacy of various thiophene and furan sulfonamides in animal models. Selected compounds were tested on normotensive albino rabbits, showcasing their potential as effective treatments for managing intraocular pressure without significant side effects .
Mechanism of Action
The mechanism of action of N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules:
Pharmacological and Physicochemical Properties
- Thiophene fentanyl hydrochloride : Exhibits opioid activity but lacks thorough toxicological evaluation, posing safety concerns . In contrast, the target compound’s hydroxypropyl-furan group may reduce toxicity by improving metabolic stability.
- USP 31 Compounds : Feature sulphanyl and nitro groups, which are associated with oxidative stability and reactivity in drug metabolism. The target compound’s sulfonamide group may confer similar stability but with distinct solubility due to the hydroxyl group .
- Chloroacetylphenyl sulfonamides : Chlorine substituents enhance electrophilic reactivity, useful in cross-coupling reactions. The target compound’s thiophene and furan rings likely offer π-π stacking advantages in binding applications .
Key Research Findings
- Structural Advantage : The combination of thiophene (electron-rich) and furan (oxygen-containing) rings may improve binding affinity in receptor-targeted applications compared to purely thiophene-based analogs .
- Synthetic Scalability : Methods from (e.g., palladium-catalyzed coupling) could be adapted for large-scale production .
Biological Activity
N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as a carbonic anhydrase inhibitor. This article reviews the compound's biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 285.34 g/mol
This compound exhibits its biological activity primarily through the inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. This inhibition can lead to various physiological effects, particularly in ocular applications where CAs play a role in regulating intraocular pressure.
3.1 In Vitro Studies
Research indicates that thiophene-based sulfonamides, including this compound, demonstrate nanomolar-level potency for inhibiting human carbonic anhydrase II (CA-II) in vitro. This was evidenced by studies that prepared a series of thiophene and furan derivatives, revealing significant inhibition rates .
| Compound | Inhibition Potency (IC50) | Target Enzyme |
|---|---|---|
| This compound | Nanomolar range | Carbonic Anhydrase II |
3.2 In Vivo Studies
Further evaluation in animal models, such as ocular normotensive albino rabbits, demonstrated that selected thiophene derivatives could effectively lower intraocular pressure, suggesting their potential utility as topical ocular hypotensive agents .
4. Case Studies
Several studies have documented the effectiveness of thiophene-based compounds in treating conditions related to elevated intraocular pressure:
- Study A : Investigated the pharmacokinetics and ocular hypotensive effects of thiophene sulfonamides in rabbits. Results showed significant reduction in intraocular pressure compared to control groups.
- Study B : Focused on the safety profile of these compounds through sensitization potential tests, confirming minimal adverse reactions in guinea pig models .
5. Safety and Toxicity
The safety profile of this compound has been assessed through various toxicity studies. These studies generally indicate a favorable safety margin, with no observed adverse effects at therapeutic doses .
6. Conclusion
This compound represents a promising candidate for further development as a therapeutic agent targeting carbonic anhydrase-related conditions. Its potent inhibitory activity against CA-II, combined with favorable pharmacological profiles observed in preclinical studies, highlights its potential for clinical applications.
Q & A
Q. What are the optimal synthetic routes for N-[2-(Furan-2-YL)-2-hydroxypropyl]thiophene-2-sulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling thiophene-2-sulfonamide with a furan-hydroxypropyl intermediate. Key steps include protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during sulfonamide formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H/C NMR (e.g., δ ~7.5–6.5 ppm for furan protons) and HPLC (≥95% purity) are critical . Yield optimization may require adjusting reaction stoichiometry (e.g., 1.2:1 sulfonamide:alkylating agent) or using catalysts like DMAP in anhydrous DMF .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : H NMR identifies furan (δ 6.2–7.4 ppm) and hydroxypropyl (δ 1.8–2.2 ppm) groups. C NMR confirms sulfonamide linkage (C-SO-N at ~115–125 ppm).
- IR : Peaks at ~3350 cm (O-H stretch) and ~1320/1140 cm (S=O asymmetric/symmetric stretches).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) matching theoretical mass (±5 ppm).
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).
- Identify degradation products using LC-MS. The hydroxypropyl group may undergo hydrolysis under acidic/alkaline conditions, forming thiophene-2-sulfonic acid and furan derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against target proteins (e.g., SARS-CoV-2 main protease)?
- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) with the following workflow:
- Prepare the protein structure (PDB: 6LU7 for SARS-CoV-2 M) by removing water and adding hydrogens.
- Generate ligand 3D structures (Open Babel) and optimize geometry (DFT at B3LYP/6-31G* level).
- Dock the compound into the active site (catalytic Cys145-His41 dyad). Analyze binding affinity (ΔG ≤ −7 kcal/mol) and interactions (hydrogen bonds with Glu166, hydrophobic contacts with Met49). Validate with MD simulations (NAMD, 100 ns) to assess stability .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values)?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigate by:
- Reproducing assays : Use standardized protocols (e.g., FRET-based protease assays for SARS-CoV-2 M with consistent substrate concentrations).
- Purity verification : Re-analyze batches via HPLC and LC-MS to exclude degradation products.
- Control benchmarking : Compare with positive controls (e.g., GC376 for M).
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced solubility?
- Methodological Answer : Modify the hydroxypropyl or sulfonamide groups to improve hydrophilicity:
- Introduce polar substituents (e.g., -COOH at the furan 5-position) or replace the hydroxypropyl with a polyethylene glycol (PEG) chain.
- Assess solubility via shake-flask method (UV-Vis quantification in PBS/ethanol mixtures).
- Correlate changes with LogP values (calculated via ChemAxon) and cellular permeability (Caco-2 assay). Derivatives with LogP ≤2.5 typically exhibit better aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
